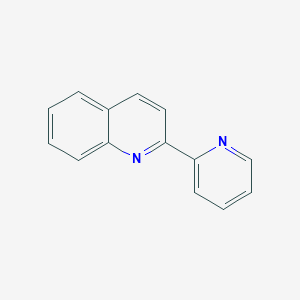

2-(Pyridin-2-yl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H10N2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

2-pyridin-2-ylquinoline |

InChI |

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-10H |

InChI-Schlüssel |

YQZGQXPHGLAEHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Synthesis and Characterization of 2-(Pyridin-2-yl)quinoline: A Comprehensive Technical Guide

Executive Summary

As a privileged scaffold in coordination chemistry, materials science, and medicinal chemistry, 2-(pyridin-2-yl)quinoline (often abbreviated as pq ) serves as a highly tunable, asymmetric bidentate N,N′-donor ligand. Compared to the ubiquitous 2,2′-bipyridine, the extended π-conjugation and asymmetric steric bulk of the quinoline moiety in pq fundamentally alter the electronic and spatial environment of coordinated metal centers. This whitepaper provides an authoritative, field-proven guide to the strategic synthesis, rigorous characterization, and application of 2-(pyridin-2-yl)quinoline, designed for researchers and drug development professionals.

Strategic Synthesis Pathways

The construction of the 2-(pyridin-2-yl)quinoline core requires precise control over regiochemistry and aromatization. We highlight two primary methodologies: the thermodynamically driven Friedländer Annulation (the gold standard for the unsubstituted core) and the diversity-oriented Povarov Multicomponent Reaction .

The Friedländer Annulation (Thermodynamic Control)

The Friedländer synthesis remains the most robust and scalable route to 2-(pyridin-2-yl)quinoline[1]. It relies on the base-catalyzed condensation of an ortho-aminobenzaldehyde with an α-methylene ketone (in this case, 2-acetylpyridine).

Mechanistic Causality: A base catalyst (typically NaOH or KOH) is strictly preferred over acid catalysis for this specific substrate. Acidic conditions would protonate the highly basic pyridine and amine nitrogen atoms, deactivating the nucleophilic attack. The base deprotonates the methyl group of 2-acetylpyridine to form a reactive enolate, which undergoes an aldol addition with the aldehyde, followed by cyclodehydration to yield the fully aromatized quinoline ring.

Fig 1: Mechanistic workflow of the base-catalyzed Friedländer annulation.

The Povarov Cascade (Diversity-Oriented Synthesis)

For drug development professionals requiring libraries of substituted pq analogs, the Povarov reaction—an inverse electron-demand Aza-Diels-Alder cycloaddition—is superior. It utilizes an aniline, 2-pyridinecarbaldehyde, and an electron-rich alkene (e.g., ethyl vinyl ether)[2].

Mechanistic Causality: The use of BF3⋅MeOH as a catalyst is critical here. It provides the exact threshold of Lewis acidity required to activate the in situ generated Schiff base (imine) for the [4+2] cycloaddition without triggering the rapid, unwanted polymerization of the ethyl vinyl ether dienophile[2].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring reproducibility and high yield.

Protocol A: Classic Friedländer Synthesis of 2-(Pyridin-2-yl)quinoline

This protocol is adapted from established procedures for synthesizing sterically hindered bidentate ligands[1].

-

Precursor Generation (Critical Step): 2-Aminobenzaldehyde is highly prone to self-condensation. It must be freshly prepared via the steam distillation or reduction of 2-nitrobenzaldehyde immediately prior to use[1].

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of freshly prepared 2-aminobenzaldehyde in 20 mL of absolute ethanol. Add a stoichiometric equivalent (10.0 mmol, ~1.21 g) of 2-acetylpyridine.

-

Catalytic Initiation: Dropwise, add 10 mL of a 1 N NaOH aqueous solution.

-

Thermal Activation: Reflux the mixture for 1 hour on a steam bath. The solution will darken as the conjugated system forms[1].

-

Purification & Isolation:

-

Decolorize the hot mixture with activated charcoal to remove polymeric aldol byproducts, then filter rapidly.

-

Dilute the filtrate with hot water until the solution becomes slightly turbid.

-

Cool in an ice bath to induce crystallization.

-

-

Validation Checkpoint: Filter the resulting solid and recrystallize twice from methanol. Self-Validation: The product should form distinct crystals. FT-IR analysis must show the complete disappearance of the aldehyde carbonyl stretch ( ∼1690 cm−1 ) and the emergence of a strong quinoline C=N stretch ( ∼1590 cm−1 ).

Protocol B: Povarov Synthesis for Substituted Analogs

Optimized for generating functionalized 2-pyridylquinolines[2].

-

Assembly: In a reaction vial, combine 1.0 mmol of the chosen aniline derivative, 1.0 mmol of 2-pyridinecarbaldehyde, and 1.5 mmol of ethyl vinyl ether in acetonitrile.

-

Catalysis: Add 30 mol% of BF3⋅MeOH .

-

Reaction: Heat the sealed system to 82 °C for 24 hours[2].

-

Validation Checkpoint: Quench with saturated NaHCO3 , extract with ethyl acetate, and purify via silica gel chromatography. Self-Validation: High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the fully aromatized substituted pq core, indicating successful elimination of the ethoxy group post-cycloaddition.

Spectroscopic Characterization & Data Presentation

Accurate characterization of 2-(pyridin-2-yl)quinoline relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the anisotropic deshielding effects of the adjacent nitrogen atoms and the inter-ring steric clash (between H3 of quinoline and H3' of pyridine), the proton chemical shifts are highly distinctive[3].

Table 1: Key 1 H NMR Chemical Shifts for Free 2-(Pyridin-2-yl)quinoline (Data synthesized from standard characterization of the free ligand in CDCl3 / DMSO-d6 environments)[3]

| Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Assignment Rationale |

| H(6') (Pyridine) | 8.76 | Doublet | 4.8 | Maximum deshielding due to direct proximity to the pyridine nitrogen atom. |

| H(3) (Quinoline) | 8.62 | Doublet | 8.1 | Located alpha to the inter-ring C-C bond; highly sensitive to the conformation of the adjacent pyridine ring. |

| H(4) (Quinoline) | 8.51 | Multiplet | - | Typical extended aromatic resonance within the electron-deficient quinoline system. |

| H(8) (Quinoline) | 8.13 | Doublet | 8.6 | Deshielded by the adjacent quinoline nitrogen; serves as a diagnostic peak for the quinoline core. |

Coordination Chemistry & Photophysical Applications

The true utility of 2-(pyridin-2-yl)quinoline lies in its behavior as a ligand. The steric bulk of the quinoline ring prevents the molecule from adopting a perfectly planar conformation in its free state. However, upon coordination to a metal center, the ligand is forced into planarity, which significantly alters its electronic properties.

Structural Anomalies in Metal Complexes

The steric hindrance of the pq ligand can force transition metals into unusual coordination geometries. For example, while Gold(III) typically forms square-planar complexes, the reaction of NaAuCl4 with pq yields Au(pq)Cl3 , a discrete five-coordinated molecule with a distorted square pyramidal geometry[1]. This structural distortion lowers the energy of the high-spin state and highlights the ligand's ability to stabilize rare reactive intermediates[1].

Photophysics and Luminescence

When pq is coordinated to Ruthenium(II) to form mixed-ligand complexes like [Ru(bpy)2(pq)]2+ , the extended π-conjugation of the quinoline ring lowers the energy of the ligand-based π∗ Lowest Unoccupied Molecular Orbital (LUMO)[4].

Causality: Because the LUMO is stabilized, the energy gap between the metal dπ orbitals and the ligand π∗ orbitals is reduced. This results in a significant red-shift in both the Metal-to-Ligand Charge Transfer (MLCT) absorption bands and the resulting emission spectra compared to the parent [Ru(bpy)3]2+ complex[4].

Fig 2: Coordination pathway and subsequent photophysical activation of pq-metal complexes.

References

- Povarov reaction for the synthesis of 2-(2-pyridyl)quinoline.SciSpace.

- Synthesis, Structure, and Properties of Trichloro- and Tribromo(2-(2'-pyridyl)quinoline)gold(III).American Chemical Society.

- Electronic absorption and emission spectra of mixed-ligand ruthenium(II) complexes[Ru(2,2'-bipyridine)n{2-(2-pyridyl)quinoline}3-n]2+.R Discovery.

- Rhodium(III) complexes with 2-(2'-pyridyl)quinoline. Synthesis and spectroscopic characterization.SciSpace.

Sources

Crystallographic Profiling and Coordination Chemistry of 2-(Pyridin-2-yl)quinoline: A Technical Whitepaper

Executive Summary

The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the coordinating ligands. 2-(Pyridin-2-yl)quinoline (pq) is a highly versatile, asymmetric bidentate N,N′-chelating ligand. Unlike symmetric bipyridines, the pq ligand introduces distinct steric bulk via its quinoline moiety, which directly influences the coordination geometry, bond lengths, and electronic states of the central metal ion[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic behavior of pq-metal complexes. By analyzing the causality behind experimental crystallization choices and the resulting X-ray diffraction (XRD) data, this guide provides a self-validating framework for researchers developing spin-crossover materials, catalytic CO₂ fixation systems, and cytotoxic metallodrugs.

Structural Dynamics and Ligand Architecture

The bare 2-(pyridin-2-yl)quinoline ligand consists of a pyridine ring directly coupled to the 2-position of a quinoline ring. The fundamental crystallographic feature of this ligand is its asymmetry .

When coordinating to a metal center, the nitrogen atom of the quinoline ring (N_quin) experiences significant steric repulsion from the adjacent C8-hydrogen of the fused benzene ring. This steric hindrance forces a deviation from ideal planarity and results in a predictable elongation of the Metal–N_quin bond compared to the Metal–N_pyr bond[1]. This structural distortion is highly advantageous: it lowers the symmetry of the resulting complex, which can facilitate unique catalytic intermediate states or tune the ligand-field strength (LFS) to the intermediate levels required for thermal spin-crossover phenomena[2].

Coordination Geometries and Metal-Specific Crystallography

Iron(II) Complexes: Distorted Octahedral Environments

In iron(II) chemistry, the pq ligand is utilized to engineer spin-crossover (SCO) materials. Octahedral coordination compounds of Fe(II) ( 3d6 ) can transition between high-spin ( S=2 ) and low-spin ( S=0 ) states depending on the LFS[2]. Crystallization of 2 reveals a highly distorted octahedral geometry. The Fe(II) center is chelated by two pq ligands via their nitrogen atoms, with two N,N-dimethylformamide (DMF) molecules completing the six-coordinate environment[3]. The bulky tetraphenylborate (BPh4)⁻ anions do not coordinate but are critical for stabilizing the crystal lattice through efficient packing[2].

Copper(II) Complexes: Trigonal Bipyramidal Catalysts

For catalytic applications, such as the fixation of atmospheric CO₂, Cu(II) complexes utilizing pq ligands exhibit unusual geometries. The complex 2 crystallizes with a trigonal bipyramidal geometry (structural index τ=0.936 )[1]. The steric bulk of the two quinoline rings forces the water molecule into a specific axial/equatorial pocket. Notably, the Cu–N_quin bonds (2.040–2.048 Å) are measurably longer than the Cu–N_pyr bonds (1.987 Å), confirming the steric strain induced by the quinoline moiety[1].

Ruthenium(II) Complexes: Piano-Stool Architectures

In medicinal inorganic chemistry, Ru(II)-arene complexes are investigated for their cytotoxicity against cancer cell lines (e.g., HeLa, HEK293T)[4]. Complexes such as [Ru(η6-p-cymene)(pq-derivative)Cl][PF6] adopt a characteristic "three-legged piano-stool" geometry. Single-crystal X-ray diffraction confirms that the ruthenium center is coordinated in an η6 -fashion to the p-cymene ring, with the bidentate pq ligand and a chloride ion forming the three "legs"[4].

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters and structural metrics for validated pq-metal complexes, providing a benchmark for researchers synthesizing novel derivatives.

| Complex Formula | Crystal System | Space Group | Key Unit Cell Parameters | Coordination Geometry | Bond Lengths (Å) |

| 2 [2] | Monoclinic | C2/c | a=27.950(4) Å b=14.169(7) Å c=17.717(9) Å β=105.669(11)∘ | Distorted Octahedral (6-coordinate) | Fe–O(dmf): 2.101(3)Fe–N: ~2.165(3) |

| 2 [1] | N/A | N/A | N/A | Trigonal Bipyramidal ( τ=0.936 ) | Cu–N_quin: 2.040, 2.048Cu–N_pyr: 1.987Cu–O_water: 2.117 |

| [Ru(η6-p-cymene)(OH-Ph-Qpy)Cl][PF6] [4] | Monoclinic | P21/c | N/A | Three-legged Piano-Stool | Ru–Centroid: 1.703(3)Ru–Cl: 2.396(10)Ru–N_pyr: 2.104(3)Ru–N_quin: 2.073(3) |

Diagrammatic Workflows

Synthesis and Crystallization Workflow

Workflow for the synthesis and crystallization of metal-pq complexes.

Logical Mapping of Coordination Geometries

Logical mapping of pq-metal coordination geometries to functional applications.

Self-Validating Experimental Protocols

To ensure reproducibility and high-quality crystallographic yields, the following protocols emphasize the causality behind solvent selection and stoichiometric ratios.

Protocol A: Synthesis and Crystallization of Fe(pq)2(dmf)22

Objective: Isolate diffraction-quality monoclinic crystals for spin-crossover analysis.

-

Precursor Dissolution: Dissolve the iron(II) salt in analytical-grade methanol. Causality: Methanol provides excellent solubility for the metal salt while remaining volatile enough for subsequent slow evaporation.

-

Ligand Introduction: Add the 2-(pyridin-2-yl)quinoline (pq) ligand and sodium tetraphenylborate in a strict 1:3:2 molar ratio (Fe:pq:BPh4)[2]. Causality: The excess ligand drives the equilibrium toward the bis-chelated complex. Sodium tetraphenylborate is used because the bulky, non-coordinating BPh4⁻ anion fills lattice voids, stabilizing the large complex cation and forcing precipitation[2].

-

Solvent Modulation: Add N,N-dimethylformamide (DMF) dropwise to the mixture. Causality: DMF acts dually as a co-solvent to prevent premature amorphous precipitation and as a coordinating ligand to satisfy the Fe(II) octahedral geometry[3].

-

Crystallization: Allow the saturated solution to undergo slow evaporation at room temperature for 24 hours[2]. Causality: Slow solvent evaporation minimizes thermodynamic defects in the crystal lattice, yielding pristine single crystals suitable for XRD.

Protocol B: Synthesis of Cu(pq)2(H2O)2 for CO₂ Fixation

Objective: Generate a Cu(II) catalyst capable of reducing atmospheric CO₂.

-

Complexation: Dissolve copper(II) perchlorate hexahydrate and the pq ligand (1:2 molar ratio) in acetonitrile[1]. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the Cu(II) center without outcompeting the strongly binding bidentate pq ligands.

-

Catalytic Activation: Introduce atmospheric CO₂ into the system using triethylamine (Et₃N) as a sacrificial reducing agent[1]. Causality: Et₃N facilitates the in-situ reduction of Cu(II) to Cu(I). The Cu(I) species is the active intermediate that binds CO₂, subsequently forming the structurally distinct carbonate-bound complex [Cu(pq)CO3(H2O)][1].

References

-

CRYSTAL STRUCTURE OF[Bis(DIMETHYLFORMAMIDE) Bis(2,2'-PYRIDYL)QUINOLINE)IRON(II)]Bis-(TETRAPHENYLBORATE) Source: UI Scholars Hub (Makara Journal of Science) URL:[Link]

-

Catalytic fixation of atmospheric carbon dioxide by copper(ii) complexes of bidentate ligands Source: Dalton Transactions (RSC Publishing) URL:[Link]

-

Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization Source: MDPI (Molecules) URL:[Link]

Sources

- 1. Catalytic fixation of atmospheric carbon dioxide by copper(ii) complexes of bidentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. "CRYSTAL STRUCTURE OF [Bis(DIMETHYLFORMAMIDE) Bis(2,2’-PYRIDYL)QUINOLIN" by Iis Siti Jahro, Djulia Onggo et al. [scholarhub.ui.ac.id]

- 4. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]

Spectroscopic Properties of 2-(Pyridin-2-yl)quinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-(Pyridin-2-yl)quinoline, a versatile bidentate N-heterocyclic ligand. This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this compound, particularly in the fields of coordination chemistry, sensor development, and materials science. We will delve into the intricacies of its electronic absorption, fluorescence, nuclear magnetic resonance, and infrared spectroscopic characteristics, providing both theoretical underpinnings and practical experimental insights.

Introduction: The Chemical Versatility of 2-(Pyridin-2-yl)quinoline

2-(Pyridin-2-yl)quinoline is a highly preorganized ligand, meaning its conformational structure as a free ligand is already suited for coordinating with metal ions. This inherent structural rigidity, where the pyridine and quinoline rings are poised for chelation, leads to the formation of exceptionally stable metal complexes and imparts a high degree of selectivity for specific metal ions. The unique electronic properties arising from the conjugated π-system of the quinoline and pyridine moieties make it a fascinating subject for spectroscopic investigation and a valuable building block for a wide array of applications. These applications range from its use in dye-sensitized solar cells and as a fluorescent chemosensor to its incorporation into novel therapeutic agents.[1][2] This guide will explore the spectroscopic features that are fundamental to these applications.

Synthesis of 2-(Pyridin-2-yl)quinoline

The synthesis of 2-(Pyridin-2-yl)quinoline and its derivatives is most commonly achieved through condensation reactions. The Pfitzinger condensation, a variation of the Friedländer annulation, is a widely employed method. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis

A detailed, step-by-step methodology for a typical Pfitzinger synthesis of 4-carboxy-2-(pyridin-2-yl)quinoline is provided below. This precursor can be subsequently decarboxylated if the unsubstituted 2-(pyridin-2-yl)quinoline is desired.

Materials:

-

Isatin

-

2-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

In a round-bottom flask, dissolve isatin and 2-acetylpyridine in ethanol.

-

Add an aqueous solution of potassium hydroxide to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-carboxy-2-(pyridin-2-yl)quinoline.[3]

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of 2-(Pyridin-2-yl)quinoline is characterized by intense bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. The precise position and intensity of these bands are sensitive to the solvent environment and pH.

Solvent Effects

The polarity of the solvent can influence the absorption maxima. In non-polar solvents like n-hexane, the fine vibrational structure of the absorption bands may be more resolved. In contrast, polar solvents like methanol or water can lead to a broadening of the bands and a shift in their positions (solvatochromism) due to dipole-dipole interactions with the solute.[4]

pH Dependence

The UV-Vis spectrum of 2-(Pyridin-2-yl)quinoline is also highly dependent on the pH of the solution. Protonation of the nitrogen atoms in the pyridine and quinoline rings alters the electronic structure of the molecule, leading to significant shifts in the absorption bands. This property is crucial for its application in sensors and for understanding its coordination chemistry in aqueous solutions.[5] Titration experiments monitored by UV-Vis spectrophotometry can be used to determine the pKa values of the compound.[6]

Quantitative Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Methanol | ~280, ~320 | Not specified | [7] |

| Chloroform | Varies | Varies with concentration | [4] |

| Pyridine | ~450-560 | Concentration dependent | [8] |

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of 2-(Pyridin-2-yl)quinoline of known concentration in the desired solvent (e.g., methanol, chloroform).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum of each solution from 200 to 600 nm, using the pure solvent as a reference.

-

For pH-dependent studies, use a buffered aqueous solution and adjust the pH with small aliquots of acid or base, recording the spectrum at each pH value.

Fluorescence Spectroscopy

2-(Pyridin-2-yl)quinoline and its derivatives often exhibit fluorescence, a property that is exploited in the development of fluorescent sensors. The emission properties are highly sensitive to the environment, including solvent polarity and the presence of metal ions.

Fluorescence Quenching and Enhancement

The fluorescence of 2-(Pyridin-2-yl)quinoline can be quenched or enhanced by various analytes. For instance, its derivatives have been shown to act as "turn-on" fluorescent sensors for Zn²⁺ ions.[9][10] In the absence of Zn²⁺, the fluorescence is low, but upon coordination, a rigid complex is formed, which restricts intramolecular rotations and vibrations, leading to a significant increase in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) is a key principle in the design of fluorescent probes.[11]

Solvent Effects on Emission

The emission wavelength and quantum yield of 2-(Pyridin-2-yl)quinoline are also influenced by the solvent. The solid-state fluorescence of some derivatives shows emission maxima that differ from those in solution, indicating the role of intermolecular interactions and molecular packing in the solid state.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of 2-(Pyridin-2-yl)quinoline. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(Pyridin-2-yl)quinoline exhibits a series of signals in the aromatic region. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the ring currents of the aromatic systems. Protons on the quinoline and pyridine rings can be distinguished based on their chemical shifts and coupling patterns. For example, in a substituted derivative, the protons adjacent to the nitrogen atoms are typically found at lower fields (higher ppm values).[3][12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the nitrogen atoms and the aromaticity of the rings. Quaternary carbons, such as those at the ring junctions and the point of attachment between the two rings, can be identified by their lack of attached protons in a DEPT experiment.[13]

Typical NMR Data

| Nucleus | Chemical Shift (δ, ppm) Range | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons. Specific shifts depend on substitution and solvent. |

| ¹³C | 118 - 164 | Aromatic carbons. |

Note: The table provides a general range. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable.[14]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulates.

-

For quantitative measurements, a known amount of an internal standard can be added.

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

For detailed structural analysis, perform 2D NMR experiments (COSY, HSQC, HMBC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-(Pyridin-2-yl)quinoline and to study its coordination to metal centers.

Characteristic Vibrational Bands

The IR spectrum of 2-(Pyridin-2-yl)quinoline shows characteristic bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 700-900 cm⁻¹ region).[15]

Coordination Effects

Upon coordination to a metal ion, the vibrational frequencies of the pyridine and quinoline rings are expected to shift. The C=N stretching vibrations are particularly sensitive to coordination, often shifting to higher frequencies (wavenumbers) due to the stiffening of the bond upon electron donation to the metal center. These shifts provide direct evidence of coordination.[16][17]

Applications in Coordination Chemistry and Sensing

The rich spectroscopic properties of 2-(Pyridin-2-yl)quinoline make it a valuable ligand in various applications.

-

Coordination Chemistry: It forms stable complexes with a wide range of metal ions, including ruthenium, copper, zinc, and others. These complexes have been investigated for their potential in catalysis, as therapeutic agents, and in materials science.[3][18][19]

-

Sensors: Its fluorescence and UV-Vis absorption properties are utilized in the development of chemosensors for the selective detection of metal ions, particularly Zn²⁺.[6][9][10]

-

Dye-Sensitized Solar Cells (DSSCs): Ruthenium complexes of 2-(Pyridin-2-yl)quinoline derivatives have been explored as sensitizers in DSSCs due to their strong absorption in the visible region and suitable redox properties.[3]

Conclusion

2-(Pyridin-2-yl)quinoline possesses a fascinating array of spectroscopic properties that are intimately linked to its structure and electronic characteristics. This guide has provided a comprehensive overview of its synthesis, UV-Visible absorption, fluorescence, NMR, and IR spectroscopy. A thorough understanding of these properties is essential for harnessing the full potential of this versatile molecule in the design of advanced materials, sensors, and therapeutic agents. The experimental protocols and data presented herein serve as a valuable resource for researchers embarking on studies involving this important N-heterocyclic compound.

References

-

Scheme of synthesis of ligands 2-pyridin-2-yl-quinoline (L1) and... - ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available at: [Link]

-

Two-step synthesis for 2-(pyridinyl)quinoline library - ResearchGate. Available at: [Link]

-

Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies - MDPI. Available at: [Link]

-

2-(4-Pyridyl)quinoline - SpectraBase. Available at: [Link]

-

Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B. Available at: [Link]

-

Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

-

The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. Available at: [Link]

-

Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Available at: [Link]

-

Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Semantic Scholar. Available at: [Link]

-

External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Available at: [Link]

-

Synthesis and spectroscopic characterization of ruthenium and osmium complexes with sterically hindering ligands. 2. Tris complexes with 2-(2'-pyridyl)quinoline and 2,2'-biquinoline | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. Available at: [Link]

-

Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC. Available at: [Link]

-

Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Pyridine-2-yl Quinoxaline (2-CPQ) Derivative As a Novel Pink Fluorophore: Synthesis, and Chemiluminescence Characteristics | Request PDF - ResearchGate. Available at: [Link]

-

UV-vis absorption spectra of 2 in pyridine at varying concentrations:... - ResearchGate. Available at: [Link]

-

Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed. Available at: [Link]

-

Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J. Available at: [Link]

-

Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine - MDPI. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study | Request PDF - ResearchGate. Available at: [Link]

-

UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... - ResearchGate. Available at: [Link]

-

FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Available at: [Link]

-

Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach - PMC. Available at: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Available at: [Link]

-

1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. Available at: [Link]

-

Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available at: [Link]

-

The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands | Inorganic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-(Pyridin-2-yl)quinoline via Friedländer Condensation

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of pharmacological activities and unique photophysical properties.[1][2] Among these, 2-(Pyridin-2-yl)quinoline stands out as a significant bidentate nitrogen ligand with applications in coordination chemistry and as a precursor for more complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(Pyridin-2-yl)quinoline, with a primary focus on the robust and versatile Friedländer condensation reaction. We will delve into the mechanistic underpinnings of this classical reaction, present detailed experimental protocols for its execution under various conditions, and offer insights into the optimization, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool for the creation of novel quinoline-based compounds.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry.[2] Its derivatives are integral to a wide range of pharmaceuticals, demonstrating activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The structural rigidity and the presence of a nitrogen heteroatom in the quinoline ring system allow for diverse functionalization and facilitate key interactions with biological targets.[3]

The Friedländer synthesis, first described by Paul Friedländer in 1882, remains one of the most direct and widely employed methods for constructing the quinoline core.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7][8] The operational simplicity and the ready availability of starting materials make the Friedländer condensation an attractive and powerful tool in the synthetic chemist's arsenal.

This guide will focus on the application of the Friedländer condensation to synthesize the specific target molecule, 2-(Pyridin-2-yl)quinoline, a compound of interest for its chelating properties and as a building block in the development of more complex molecules.

The Friedländer Condensation: A Mechanistic Deep Dive

The Friedländer condensation can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions, specifically whether the catalysis is acidic or basic.[3]

Acid-Catalyzed Mechanism (Schiff Base Pathway)

Under acidic conditions, the reaction is believed to initiate with the formation of a Schiff base (imine). The 2-aminoaryl ketone (or aldehyde) reacts with the enol or enamine of the second carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product.[3]

Base-Catalyzed Mechanism (Aldol Pathway)

In the presence of a base, the reaction is thought to commence with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes an intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to afford the quinoline ring system.[7]

Reaction Mechanism of the Friedländer Synthesis of 2-(Pyridin-2-yl)quinoline

Caption: Acid-catalyzed mechanism for the synthesis of 2-(Pyridin-2-yl)quinoline.

Experimental Protocols

The synthesis of 2-(Pyridin-2-yl)quinoline can be achieved through several variations of the Friedländer condensation. Below are detailed protocols for conventional acid-catalyzed synthesis and a modern microwave-assisted approach.

Protocol 1: Conventional Acid-Catalyzed Synthesis

This protocol is adapted from established procedures for the synthesis of substituted 2-pyridylquinolines.

Materials:

-

2-Aminobenzophenone

-

2-Acetylpyridine

-

Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL).

-

To this solution, add 2-acetylpyridine (1.1 mmol).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) or p-toluenesulfonic acid (0.1 mmol).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the Friedländer reaction, often leading to higher yields and cleaner product profiles in a fraction of the time.[9][10]

Materials:

-

2-Aminobenzophenone

-

2-Acetylpyridine

-

Glacial acetic acid

-

10 mL microwave process vial with a magnetic stirrer

-

Microwave reactor

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a 10 mL microwave process vial, combine 2-aminobenzophenone (1.0 mmol), 2-acetylpyridine (1.2 mmol), and glacial acetic acid (5 mL).[10]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 160 °C for 5-15 minutes.[10] Monitor the reaction progress by TLC if possible with your setup.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into an ice-water bath and neutralize with a saturated sodium bicarbonate solution.

-

The product may precipitate as a solid. If so, collect the solid by filtration and wash with water.

-

If the product remains in solution, extract with a suitable organic solvent such as ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Friedländer Synthesis

Caption: A generalized experimental workflow for the Friedländer synthesis.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the yield of the Friedländer condensation. The following table summarizes representative yields for the synthesis of quinoline derivatives under various catalytic systems.

| Catalyst System | 2-Aminoaryl Substrate | Methylene Component | Conditions | Yield (%) | Reference |

| HCl | 2-Aminobenzophenone | Ethyl acetoacetate | Reflux in Ethanol, 4h | Moderate | [3] |

| Acetic Acid | 2-Aminobenzophenone | Cyclic Ketones | Microwave, 160°C, 5 min | Excellent | [9] |

| None (Thermal) | 2-Aminobenzaldehyde | Cyclohexanone | 70°C in Water, 3h | Good | [11] |

| p-TsOH | 2-Aminoaryl Ketone | α-Methylene Ketone | Solvent-free | High | [7] |

| Iodine | 2-Aminoaryl Ketone | α-Methylene Ketone | Solvent-free | High | [7] |

Purification and Characterization

Purification of the crude 2-(Pyridin-2-yl)quinoline is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[12] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.

The structure and purity of the synthesized 2-(Pyridin-2-yl)quinoline should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the quinoline and pyridine rings.[13] The ¹³C NMR spectrum will display the expected number of signals for the carbon atoms in the molecule.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.[13]

-

Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.

Conclusion and Future Outlook

The Friedländer condensation remains a highly reliable and adaptable method for the synthesis of 2-(Pyridin-2-yl)quinoline and its derivatives. The advent of modern techniques such as microwave-assisted synthesis has further enhanced the efficiency and "green" credentials of this classical reaction.[10] The ability to readily access the 2-(Pyridin-2-yl)quinoline scaffold opens up numerous avenues for the development of novel therapeutic agents and advanced materials. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as the exploration of the diverse applications of this versatile heterocyclic compound.

References

-

Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. Available from: [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Available from: [Link]

-

High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. ACS Publications. Available from: [Link]

-

External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Available from: [Link]

-

Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Available from: [Link]

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction. J-Stage. Available from: [Link]

-

Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scirp.org. Available from: [Link]

-

Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. Available from: [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. ACS Publications. Available from: [Link]

-

The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available from: [Link]

-

Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. Available from: [Link]

-

Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. AWS. Available from: [Link]

-

Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed. Available from: [Link]

-

13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available from: [Link]

-

The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy 2D proton-carbon correlation spectroscopy. Available from: [Link]

-

Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Semantic Scholar. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. asahilab.co.jp [asahilab.co.jp]

theoretical and computational studies of 2-(Pyridin-2-yl)quinoline

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(Pyridin-2-yl)quinoline

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Digital Twin of a Versatile Heterocycle

In the landscape of modern chemical research, 2-(Pyridin-2-yl)quinoline stands out as a molecule of significant interest. As an analogue of bipyridine, this aromatic heterocyclic compound serves as a powerful bidentate ligand in coordination chemistry and a core scaffold in medicinal and materials science.[1][2] Its derivatives have shown promise in applications ranging from dye-sensitized solar cells (DSSCs) to anticancer and antimicrobial agents.[3][4][5][6] The power to predict, understand, and refine the properties of this molecule before a single flask is filled lies in the realm of theoretical and computational chemistry.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies used to dissect the molecular properties of 2-(Pyridin-2-yl)quinoline. We move beyond a mere listing of techniques to explain the causality behind methodological choices, grounding theoretical predictions in the principles of quantum mechanics and validating them against experimental realities. This document serves as both a strategic overview and a practical handbook for leveraging computational tools to accelerate discovery.

Part 1: The Computational Strategy - A Foundational Workflow

The theoretical investigation of a molecule like 2-(Pyridin-2-yl)quinoline is not a singular event but a multi-step, iterative process. The primary goal is to create a "digital twin" of the molecule that accurately reflects its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its favorable balance of computational cost and accuracy for organic molecules.[7][8][9][10][11]

The overall workflow is designed to build a progressively deeper understanding of the molecule, starting from its most stable structure and moving toward its dynamic behavior and interactions.

Caption: A typical computational workflow for the theoretical study of 2-(Pyridin-2-yl)quinoline.

Core Protocol: Geometry Optimization and Frequency Analysis

The indispensable first step is to find the molecule's most stable three-dimensional conformation—its ground-state equilibrium geometry. This is not merely a structural exercise; an accurate geometry is the foundation upon which all subsequent electronic property calculations are built.

Detailed Experimental Protocol:

-

Software Selection: Utilize a robust quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method and Basis Set Selection:

-

Method (Functional): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely adopted and validated choice for organic molecules, providing reliable results for geometries and energies.[8][12]

-

Basis Set: The Pople-style basis set, 6-31+G(d,p), is recommended. The + indicates the addition of diffuse functions, crucial for accurately describing lone pairs and anions. The (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing the directionality of bonds accurately.

-

-

Input File Preparation: Construct an initial guess of the molecular structure using a molecular editor (e.g., GaussView, Avogadro).

-

Execution: Run the geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the total electronic energy of the system.

-

Validation via Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. This step also yields the theoretical infrared (IR) spectrum.[12]

Part 2: Elucidating Molecular and Electronic Structure

With a validated ground-state geometry, we can dissect the molecule's intrinsic properties. These theoretical data provide a deep understanding of its stability, charge distribution, and spectroscopic signatures.

Structural Parameters

The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. For 2-(Pyridin-2-yl)quinoline, a key parameter is the dihedral angle between the pyridine and quinoline ring systems. While coordination to a metal center can induce planarity, theoretical calculations on the free ligand often predict a slight twist to minimize steric hindrance.[4] This conformational flexibility is crucial for its role as a chelating ligand.

Table 1: Predicted Structural Parameters for 2-(Pyridin-2-yl)quinoline (Representative Data)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (aromatic) | Average carbon-carbon bond length in rings | 1.39 - 1.42 Å |

| C-N (aromatic) | Average carbon-nitrogen bond length in rings | 1.33 - 1.38 Å |

| C-C (inter-ring) | Bond length between the pyridine and quinoline | ~1.48 Å |

| N-C-C-N | Dihedral angle between the two rings | 5-15° |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[12][13][14]

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of chemical stability and electronic excitability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excited, a key property for applications in optoelectronics.[14]

For 2-(Pyridin-2-yl)quinoline, the HOMO is typically characterized by π-orbitals delocalized across the entire aromatic system, while the LUMO consists of π*-antibonding orbitals.

Caption: Relationship between HOMO, LUMO, and electronic excitation.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It provides an intuitive guide to intermolecular interactions and chemical reactivity.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like nitrogen. These are prime sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

For 2-(Pyridin-2-yl)quinoline, the MEP map predictably shows negative potential concentrated around the two nitrogen atoms, confirming their role as the primary sites for metal coordination and protonation.

Part 3: Predicting Spectroscopic Signatures and Reactivity

Computational methods allow for the a priori prediction of spectra, which is invaluable for interpreting experimental data and identifying unknown compounds.

Vibrational Spectroscopy (IR)

As a byproduct of the frequency calculation, a theoretical IR spectrum can be generated. By analyzing the vibrational modes, specific peaks can be assigned to functional group stretches and bends (e.g., C=N stretching, C-H aromatic bending). This provides a unique vibrational fingerprint of the molecule.[12]

Electronic Absorption Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excited states of a molecule.[11] This allows for the simulation of the UV-Vis absorption spectrum.

Detailed Experimental Protocol (TD-DFT):

-

Prerequisite: Use the fully optimized ground-state geometry from the previous DFT calculation.

-

Method: Employ the same functional and basis set (e.g., B3LYP/6-31+G(d,p)) for consistency.

-

Calculation Type: Specify a TD-DFT calculation, requesting the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral region.

-

Solvent Effects: To better match experimental conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experiment (e.g., ethanol, acetonitrile).

-

Analysis: The output will provide the excitation energies (which can be converted to wavelength, λ) and the oscillator strengths (which relate to the intensity of the absorption peak). The dominant peaks typically correspond to π → π* transitions within the aromatic system.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a suite of reactivity indices can be calculated to quantify the molecule's behavior in chemical reactions.

Table 2: Key Electronic and Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical stability and polarizability.[14] |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

These quantitative measures are invaluable in drug design and materials science for comparing the reactivity and stability of different derivatives.[11]

Caption: Key molecular properties investigated via computational methods.

Part 4: Bridging Theory and Application

The ultimate value of these computational studies lies in their ability to guide experimental work.

-

In Medicinal Chemistry: By understanding the 3D structure and electrostatic potential of 2-(Pyridin-2-yl)quinoline, researchers can perform molecular docking simulations to predict how it might bind to a biological target, such as an enzyme active site.[6][15] This allows for the rational design of more potent and selective derivatives.

-

In Materials Science: For applications like DSSCs, the calculated HOMO and LUMO energy levels are critical.[4] They determine whether the molecule can efficiently absorb light and inject electrons into a semiconductor material (like TiO₂). Computational screening can rapidly identify derivatives with optimally tuned energy levels for higher device efficiency.

Conclusion

The theoretical and computational study of 2-(Pyridin-2-yl)quinoline provides a powerful, predictive, and cost-effective lens through which to explore its chemical universe. By employing a systematic workflow centered on Density Functional Theory, researchers can obtain a detailed portrait of the molecule's structural, electronic, and spectroscopic properties. This "digital twin" is not an end in itself, but a crucial tool that informs rational design, accelerates the discovery of novel materials and therapeutics, and deepens our fundamental understanding of molecular behavior.

References

- EvitaChem. (n.d.). 2-(Pyridin-2-YL)quinolin-4-OL (EVT-12014816). EvitaChem.

- Dalton Transactions. (2022, August 29). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. RSC Publishing. DOI:10.1039/D2DT02382B.

- ResearchGate. (n.d.). Two-step synthesis for 2-(pyridinyl)quinoline library.

- Inorganic Chemistry. (2013, January 23). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine–Ruthenium(II) Complexes and Comparisons to their 77 K Emission Band Shapes. ACS Publications.

- CORE. (n.d.). Rhodium(III) Complexes with 2-(2'-Pyridyl)quinoline. Synthesis and Spectroscopic Characterization.

- PMC. (n.d.). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities.

- ResearchGate. (n.d.). Scheme of synthesis of ligands 2-pyridin-2-yl-quinoline (L1) and....

- RSC Publishing. (n.d.). DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by a Pd(ii) quinoline-2-oxazoline complex: the effect of electronic asymmetry of the ligand.

- Benchchem. (n.d.). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.

- ResearchGate. (2010, November 9). DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution.

- PMC - NIH. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- ResearchGate. (n.d.). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands.

- PMC. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.

- MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

- ResearchGate. (2021, December). Experimental and Computational Studies of Fluorene Derivatives Containing Two Identical Quinoline and Pyridine Moieties. Journal of Molecular Structure, 1253, 132174.

- (2024, November 8). Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues.

- PubChem. (n.d.). 8-(2-Pyridyl)quinoline.

- ACS Publications. (2007, November 15). Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. The Journal of Organic Chemistry.

- Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. DOI: 10.4236/jbpc.2022.133003.

- RSC Publishing. (n.d.). A new simple, highly sensitive and selective spectrofluorimetric method for the speciation of thallium at pico-trace levels in various complex matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide.

- AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.

- RSC Publishing. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs.

- PubChem - NIH. (n.d.). Pyridine quinoline.

- PubMed. (2024, March 16). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties.

- IntechOpen. (2023, November 8). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by a Pd(ii) quinoline-2-oxazoline complex: the effect of electronic asymmetry of the ligand - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 15. Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen [intechopen.com]

Exploring the Coordination Chemistry of 2-(Pyridin-2-yl)quinoline: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, the rational design of transition metal complexes requires ligands that offer precise electronic and steric control. 2-(Pyridin-2-yl)quinoline (pq) —an asymmetric bidentate N,N-donor diimine—has emerged as a powerful scaffold in modern coordination chemistry. Unlike symmetric analogues such as 2,2'-bipyridine, the fusion of a bulky, electron-deficient quinoline ring to a pyridine moiety introduces unique spatial distortions and lowers the lowest unoccupied molecular orbital (LUMO) energy. This whitepaper explores the structural profile, synthesis workflows, and biological applications of pq-metal complexes, providing field-proven protocols and mechanistic insights for advanced drug development and materials science.

Structural and Electronic Profile

The asymmetric nature of 2-(Pyridin-2-yl)quinoline dictates its unique coordination behavior. The ligand acts as a strong σ-donor through its nitrogen atoms and a potent π-acceptor due to the extended aromatic system of the quinoline ring.

When coordinated to transition metals, the steric bulk of the quinoline moiety often prevents the formation of perfect octahedral or square-planar geometries. This spatial distortion alters the d-orbital splitting of the central metal. Furthermore, the quinoline ring possesses a lower-lying π* orbital compared to the pyridine ring, which directionally biases Metal-to-Ligand Charge Transfer (MLCT) transitions. This makes pq an exceptional ligand for tuning the solvatochromic and photophysical properties of Group 6 (Mo, W) and Group 8/9 (Ru, Rh) metals[1][2][3].

Synthesis and Functionalization Workflows

The preparation of the pq ligand must avoid the isomeric mixtures that plague unoptimized condensation reactions. Two primary methodologies are utilized depending on the desired scale and functionalization:

-

Palladium-Catalyzed Stille Cross-Coupling: The most regiospecific approach. By coupling 2-chloroquinoline with 2-(tributylstannyl)pyridine, researchers can guarantee the exact placement of the diimine bridge[4].

-

Povarov Multicomponent Reaction: A cascade reaction utilizing anilines, pyridinecarbaldehydes, and electron-rich alkenes catalyzed by BF3·MeOH. This is highly favored in drug discovery for rapidly generating libraries of pq-analogues (e.g., streptonigrin derivatives)[5].

Workflow for the synthesis and coordination of 2-(Pyridin-2-yl)quinoline.

Coordination Chemistry and Key Applications

The coordination of pq to various metal centers unlocks diverse functional applications, ranging from environmental sensors to chemotherapeutics.

Lanthanide Luminescent Sensors

Europium(III) complexes utilizing pq-carboxylic acid derivatives (e.g., EuH(L)2(NO3)2) function as highly efficient luminescent switchers. The uncoordinated pyridyl nitrogen acts as a protonation site. Causality: When exposed to HCl gas, the protonation of this nitrogen alters the triplet state energy of the ligand. This disrupts the "antenna effect" (the energy transfer from the ligand to the Eu3+ ion), instantly quenching the luminescence and providing a naked-eye sensor for toxic gases[6].

Platinum-Based DNA Intercalators

Platinum(II) complexes, such as[Pt(pq)Cl2], are synthesized for targeted DNA cleavage. The planar diimine system of pq provides an extended π-surface that efficiently intercalates between DNA base pairs. Upon UV irradiation, these complexes promote the photochemical cleavage of plasmid DNA, transitioning it from a supercoiled to a nicked state, which is a critical mechanism for inducing apoptosis in cancer cells[2][3].

Photophysical Data Summarization

The table below synthesizes the quantitative and qualitative properties of key pq-metal complexes:

| Complex | Coordination Geometry | Key Property / Application | Primary Mechanism of Action |

| W(CO)4(pq) | Distorted Octahedral | MLCT Solvatochromism | Enhanced π-backbonding from W to the diimine LUMO[3]. |

| [Pt(pq)Cl2] | Square Planar | DNA Photocleavage | Base-pair intercalation and UV-induced supercoil nicking[2]. |

| EuH(L)2(NO3)2 | Coordination Polymer | HCl Gas Sensing | Protonation-induced quenching of the Eu3+ antenna effect[6]. |

| [Rh(NO2)2(pq)2]PF6 | Octahedral | Photophysical Probing | Metal anisotropy causes distinct 1H NMR proton deshielding[1]. |

| Zn(II)-pq | Tetrahedral | Blue Fluorescence | Intraligand charge transfer enhancement via heavy atom effect[7]. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice and incorporate self-validating checkpoints.

Protocol 1: Regiospecific Synthesis of pq via Stille Coupling

This protocol ensures the high-purity isolation of the asymmetric ligand without isomeric contamination[4].

-

Reagent Preparation: In a dry Schlenk flask, combine 2-chloroquinoline (1.0 equiv) and 2-(tributylstannyl)pyridine (1.0 equiv) in anhydrous DMF.

-

Degassing (Critical Step): Purge the solution with argon for a minimum of 5 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

-

Catalysis: Add bis(triphenylphosphine)palladium(II) dichloride (0.1 equiv). Stir the mixture at 110 °C for 24 hours under a continuous argon atmosphere.

-

Workup & Filtration: Dilute the cooled mixture with water and diethyl ether. Filter the biphasic mixture through a pad of diatomaceous earth. Causality: Diatomaceous earth efficiently traps the precipitated palladium black (a byproduct of catalyst decomposition), preventing heavy-metal contamination of the organic product.

-

Validation: Wash the organic filtrate with saturated brine, dry over MgSO4, and concentrate. Validate the product via 1H NMR; successful coupling is confirmed by the distinct downfield shift of the diimine protons (typically >8.0 ppm) and the disappearance of the stannyl-associated alkyl peaks.

Protocol 2: DNA Cleavage Assay using [Pt(pq)Cl2]

This protocol evaluates the chemotherapeutic potential of the complex via plasmid DNA nicking[2][3].

-

Complexation: Synthesize[Pt(pq)Cl2] by reacting K2PtCl4 with the purified pq ligand in a water/ethanol mixture under reflux. Isolate the resulting precipitate.

-

DNA Incubation: In a sterile microcentrifuge tube, mix 1 µg of supercoiled pBR322 plasmid DNA with varying micromolar concentrations of [Pt(pq)Cl2] in a Tris-HCl buffer (pH 7.4). Incubate at 37 °C for 2 hours to allow for complete base-pair intercalation.

-

Photochemical Activation: Expose the incubated samples to UV irradiation (365 nm) for 30 minutes. Causality: The intercalated complex absorbs UV light, generating reactive oxygen species (ROS) or ligand-centered radicals that attack the phosphodiester backbone of the DNA.

-

Electrophoretic Validation: Run the samples on a 1% agarose gel stained with ethidium bromide. Self-Validation: The assay is validated by observing the migration shift. Intact supercoiled DNA (Form I) migrates rapidly through the gel. Successful cleavage is visually confirmed by the appearance of a slower-migrating band corresponding to relaxed/nicked DNA (Form II).

Mechanism of DNA intercalation and photocleavage by Pt(pq) complexes.

Conclusion

The 2-(Pyridin-2-yl)quinoline ligand represents a critical bridge between fundamental inorganic chemistry and applied drug development. By leveraging its asymmetric electronic distribution and steric bulk, researchers can fine-tune the photophysical properties of transition metal complexes. Whether deployed as naked-eye environmental sensors or as photo-activated DNA cleaving agents, the rigorous, self-validating synthesis and coordination protocols outlined in this guide ensure robust and reproducible advancements in the field.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Protonation effect on ligands in EuL: a luminescent switcher for fast naked-eye detection of HCl - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis of 2-(Pyridin-2-yl)quinoline Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 2-(pyridin-2-yl)quinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the electron-deficient pyridine ring with the versatile quinoline system, have led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing novel 2-(pyridin-2-yl)quinoline derivatives. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and causal relationships that govern successful synthesis, empowering researchers to make informed decisions in their experimental design.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of many natural products and synthetic pharmaceuticals.[5][6][7] The introduction of a pyridine substituent at the 2-position of the quinoline core creates the 2-(pyridin-2-yl)quinoline framework, a structure that has consistently demonstrated potent and selective biological activities.[1] Notably, derivatives of this scaffold have shown significant anticancer activity against various human cancer cell lines, often with minimal cytotoxicity to normal cells.[1] This selectivity is a critical attribute in the development of targeted cancer therapeutics. The applications extend beyond oncology, with documented potential as antimicrobial agents and as probes for studying enzyme kinetics and receptor interactions.[8]

This guide will explore the primary synthetic avenues to this important class of molecules, with a focus on providing the strategic rationale behind the selection of specific methodologies.

Key Synthetic Strategies: A Mechanistic Perspective

The construction of the 2-(pyridin-2-yl)quinoline core can be approached through several strategic disconnections. The most prevalent and effective methods involve the formation of the quinoline ring from appropriately substituted pyridine precursors or the coupling of pre-formed pyridine and quinoline moieties.

The Friedländer Annulation: A Classic Convergent Approach

The Friedländer synthesis is a robust and widely employed method for the construction of substituted quinolines.[9][10][11] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11] In the context of our target scaffold, this translates to the reaction of a 2-aminobenzaldehyde or 2-aminobenzophenone with a 2-acetylpyridine derivative.

Causality in Catalyst Selection: The choice of catalyst is paramount to the success of the Friedländer reaction. While classically performed under high temperatures with base catalysis, modern iterations often employ Lewis or Brønsted acids to enhance reaction rates and improve yields under milder conditions.[9][11][12] For instance, indium(III) triflate has emerged as a highly effective catalyst for promoting the selective formation of the Friedländer product.[13] The Lewis acidity of the metal center activates the carbonyl group of the acetylpyridine, facilitating the initial aldol-type condensation with the 2-aminoaryl carbonyl compound.

Reaction Mechanism and Control: The reaction proceeds through an initial aldol condensation followed by a cyclization and subsequent dehydration to afford the aromatic quinoline ring.[11] Controlling the regioselectivity when using unsymmetrical ketones is a key consideration that can often be addressed through the judicious choice of catalyst and reaction conditions.[11]

Caption: Simplified workflow of Rh(III)-catalyzed oxidative annulation.

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single pot. [14]These reactions are characterized by their high atom economy and operational simplicity.